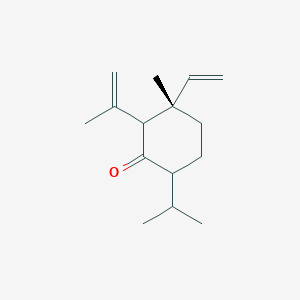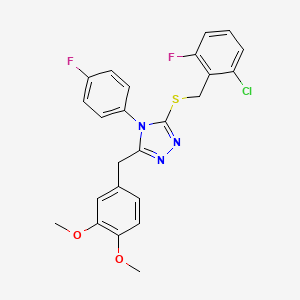![molecular formula C12H14N2O3S B14785263 6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)
6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tiprinast involves the regioselective synthesis of thienopyrimidine derivatives. One of the methods includes reacting a mixture of compounds with specific reagents under controlled conditions to yield the desired product . The molecular formula of Tiprinast is C12H14N2O3S, and its molecular weight is 266.316 .
Industrial Production Methods: Industrial production methods for Tiprinast are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including regioselective reactions and purification processes to ensure the compound’s purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: Tiprinast undergoes various chemical reactions, including:
Oxidation: Tiprinast can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Tiprinast into reduced forms, altering its chemical structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the Tiprinast molecule, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while reduction can produce reduced forms of Tiprinast.
Applications De Recherche Scientifique
Tiprinast has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Tiprinast serves as a model compound for studying thienopyrimidine derivatives and their chemical properties.
Biology: It has been used in biological studies to understand its effects on allergic reactions and immune responses.
Industry: The compound’s stability and efficacy make it a candidate for developing new antiallergy medications and formulations.
Mécanisme D'action
Tiprinast exerts its effects by inhibiting the release of histamine from mast cells, thereby preventing allergic reactions . It resembles disodium cromoglycate in its mechanism but is more potent and longer-acting. The molecular targets include histamine receptors and pathways involved in allergic responses.
Comparaison Avec Des Composés Similaires
Disodium Cromoglycate (Cromolyn): Both Tiprinast and cromolyn inhibit histamine release from mast cells, but Tiprinast is more potent and longer-acting.
Ketotifen: Another antiallergy compound that stabilizes mast cells and prevents histamine release.
Nedocromil: Similar to cromolyn, it is used to prevent allergic reactions by stabilizing mast cells.
Uniqueness of Tiprinast: Tiprinast’s uniqueness lies in its higher potency and longer duration of action compared to similar compounds like disodium cromoglycate. Its chemical structure also allows for various modifications, potentially leading to the development of new derivatives with enhanced properties.
Propriétés
Formule moléculaire |
C12H14N2O3S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)18-11-8(7)10(15)13-9(14-11)12(16)17/h5,8H,4H2,1-3H3,(H,16,17) |
Clé InChI |
FCJHZWBFLGYRAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2C(=NC(=NC2=O)C(=O)O)S1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


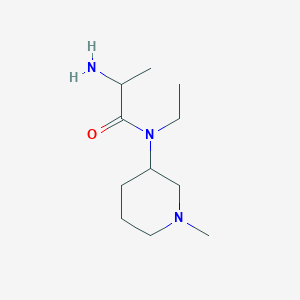
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
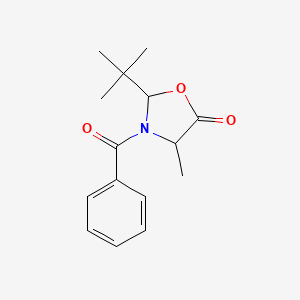

![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)

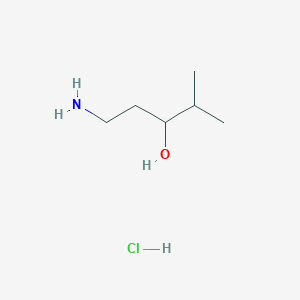

![(4S,5R)-5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-ol](/img/structure/B14785252.png)
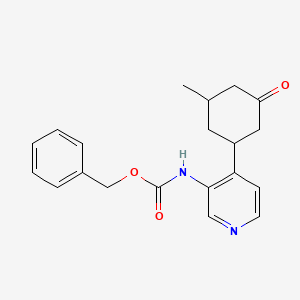
![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
